

Physicochemical properties of 4-Bromoisoquinolin-3-amine

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Compound of Interest

Compound Name: 4-Bromoisoquinolin-3-amine

Cat. No.: B079041

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An In-depth Technical Guide on the Physicochemical Properties of 4-Bromoisoquinolin-3-amine

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity. Its derivatives are integral to medicinal chemistry and drug development, exhibiting a wide range of pharmacological properties, including antitumor and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of **4-Bromoisoquinolin-3-amine** (CAS No: 10321-49-0), a specific derivative with potential as a building block for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, consolidating available data on its chemical and physical characteristics, spectroscopic profile, and synthetic approaches.

Core Physicochemical Properties

The fundamental physicochemical properties of **4-Bromoisoquinolin-3-amine** are summarized below. While some experimental data is available, other parameters are based on high-quality computational predictions and should be confirmed experimentally.

Property	Value	Source
IUPAC Name	4-Bromoisoquinolin-3-amine	-
Synonyms	3-Amino-4-bromoisoquinoline	[3]
CAS Number	10321-49-0	[3][4][5]
Molecular Formula	C ₉ H ₇ BrN ₂	[6]
Molecular Weight	223.07 g/mol	[6]
Appearance	Solid (inferred from melting point)	-
Melting Point	120-122 °C (recrystallized from water)	
Solubility	Very slightly soluble (0.29 g/L at 25 °C)	[3]
Density	1.649 ± 0.06 g/cm ³ (at 20 °C)	[3]
LogP	2.4 (Calculated for isomer 3-Bromoisoquinolin-4-amine)	[7]
pKa	Data not available	-

Note: Solubility and Density values are calculated. The LogP value is a computational prediction for a closely related isomer and is provided for estimation purposes.

Spectroscopic Characterization Profile

Detailed experimental spectra for **4-Bromoisoquinolin-3-amine** are not widely published. However, based on its chemical structure, the following spectroscopic characteristics are expected.

Mass Spectrometry

The mass spectrum of **4-Bromoisoquinolin-3-amine** is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) would appear as a doublet of nearly equal intensity at m/z 222 (for ⁷⁹Br) and m/z 224 (for ⁸¹Br). The

compound adheres to the nitrogen rule; having an even number of nitrogen atoms results in an even nominal mass for the molecular ion. Common fragmentation pathways would likely involve the loss of a bromine radical ($\bullet\text{Br}$) or hydrocyanic acid (HCN).

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum should display several characteristic bands:

- **N-H Stretching:** Two distinct, medium-intensity bands are expected in the $3400\text{--}3250\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine ($-\text{NH}_2$) group.^[8]
- **N-H Bending (Scissoring):** A moderate to strong absorption should appear in the $1650\text{--}1580\text{ cm}^{-1}$ range.^[8]
- **C-N Stretching:** A strong band for the aromatic C-N stretch is anticipated between $1335\text{--}1250\text{ cm}^{-1}$.^[8]
- **Aromatic C-H Stretching:** Signals are expected just above 3000 cm^{-1} .
- **C=C Ring Stretching:** Multiple bands in the $1600\text{--}1450\text{ cm}^{-1}$ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum would feature signals in the aromatic region (typically δ 7.0–9.0 ppm) corresponding to the five protons on the isoquinoline ring system. A broad singlet, corresponding to the two protons of the amine group, would also be present, and its chemical shift would be sensitive to solvent and concentration.
- **^{13}C NMR:** The carbon NMR spectrum is expected to show nine distinct signals for the carbon atoms of the isoquinoline core. The carbon atom attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Experimental Protocols

A specific, published protocol for the synthesis of **4-Bromoisoquinolin-3-amine** is not readily available. However, a viable synthetic route can be proposed based on established methodologies for constructing substituted 3-aminoisoquinolines. The following is a

representative protocol based on the palladium-catalyzed cyclization of an o-cyanobenzonitrile derivative, a common strategy for this class of compounds.

Representative Synthesis: Palladium-Catalyzed Cyclization

This protocol outlines a hypothetical synthesis starting from 2-bromo-6-cyanobenzonitrile.

Materials:

- 2-bromo-6-cyanobenzonitrile
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium azide (NaN_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Argon or Nitrogen gas supply
- Standard laboratory glassware for inert atmosphere reactions
- Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-6-cyanobenzonitrile (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

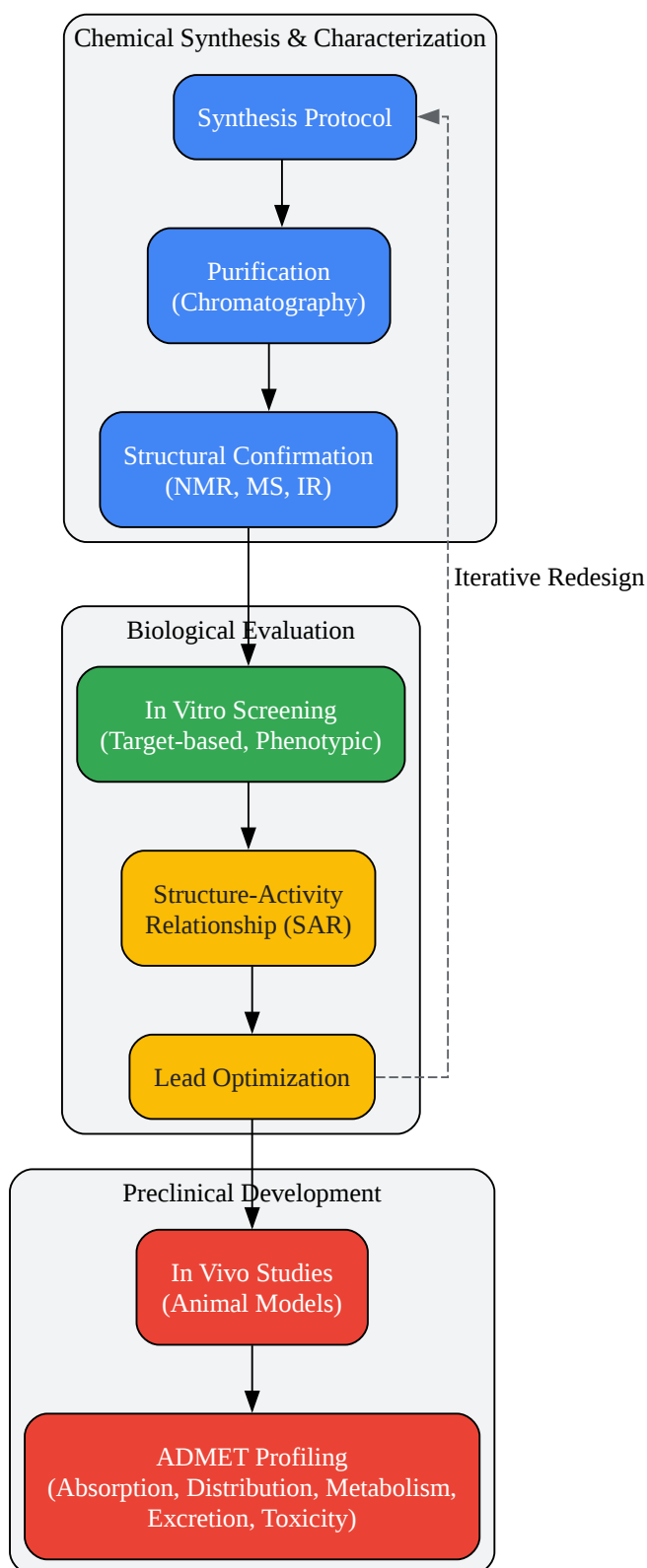
- **Reagent Addition:** Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Subsequently, add sodium azide (1.2 eq) in one portion.
- **Reaction:** Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Carefully pour the mixture into water and extract three times with ethyl acetate. Caution: Azide compounds can be explosive; appropriate safety measures must be taken.
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **4-Bromoisoquinolin-3-amine**.

Biological and Pharmacological Context

While no specific biological activities have been reported for **4-Bromoisoquinolin-3-amine** itself, the isoquinoline core is a well-established pharmacophore. The reduced form, tetrahydroisoquinoline, is present in compounds with a vast array of activities, including antitumor, antibacterial, anti-inflammatory, and anticonvulsant properties.^[1] The presence of a bromine atom and an amino group provides reactive handles for further chemical modification, making this compound a valuable intermediate for generating libraries of novel molecules for drug screening. The bromine at the 4-position is particularly suitable for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.

Visualized Workflow

For a novel compound such as **4-Bromoisoquinolin-3-amine**, a structured workflow is essential to explore its potential. The following diagram illustrates a typical logical progression from initial synthesis to preclinical evaluation in a drug discovery context.



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Figure 1: A representative workflow for the synthesis and evaluation of a novel chemical entity.

Conclusion

4-Bromoisquinolin-3-amine is a functionalized heterocyclic compound with well-defined physicochemical properties. While comprehensive experimental data on its reactivity, spectroscopy, and biological activity remains limited in the public domain, its structure presents significant opportunities for medicinal chemistry. The presence of versatile chemical handles (amine and bromide) makes it an attractive starting material for the synthesis of more complex molecules. The information and representative protocols provided in this guide serve as a foundational resource for researchers aiming to explore the potential of this and related isoquinoline derivatives in drug discovery and materials science.

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